molecular formula C16H18N2O3 B6720057 N-(3-ethoxy-4-methylphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide

N-(3-ethoxy-4-methylphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide

Cat. No.: B6720057
M. Wt: 286.33 g/mol
InChI Key: LIOHYVVQGNIEDT-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methylphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Properties

IUPAC Name

N-(3-ethoxy-4-methylphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-4-21-14-9-12(7-5-10(14)2)18-16(20)13-8-6-11(3)17-15(13)19/h5-9H,4H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOHYVVQGNIEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C2=CC=C(NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methylphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-ethoxy-4-methylphenylamine with 6-methyl-2-oxo-1H-pyridine-3-carboxylic acid under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methylphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

N-(3-ethoxy-4-methylphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methylphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxy-4-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide
  • N-(3-ethoxy-4-methylphenyl)-6-methyl-2-oxo-1H-pyridine-4-carboxamide

Uniqueness

N-(3-ethoxy-4-methylphenyl)-6-methyl-2-oxo-1H-pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both ethoxy and methyl groups on the aromatic ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

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